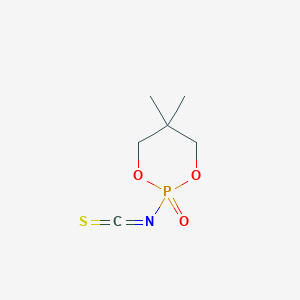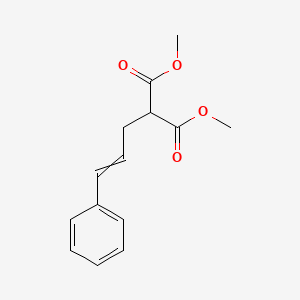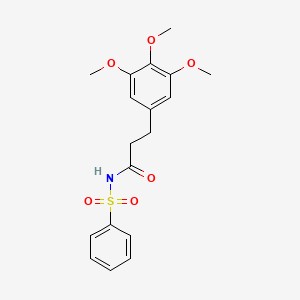![molecular formula C11H8N2O4 B14289870 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 113111-28-7](/img/structure/B14289870.png)
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a nitrophenyl group attached to a bicyclohexane ring system, which includes an azabicyclo moiety. The compound’s structure imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multiple steps, starting with the preparation of the bicyclic core. One common method involves the condensation of 2-chloropropanoic acid with ethyl methacrylate using lithium diisopropylamide (LDA) in hexane and tetrahydrofuran (THF) at low temperatures (around -80°C). This reaction forms a cyclopropanedicarboxylic anhydride intermediate, which is then treated with acetyl chloride to yield the desired bicyclic structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. .
Aplicaciones Científicas De Investigación
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione involves its interaction with molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure provides steric hindrance, influencing the compound’s binding affinity and specificity. The exact pathways depend on the specific biological context and the compound’s derivatives .
Comparación Con Compuestos Similares
1-(2-Nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione can be compared with other bicyclic compounds, such as:
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Similar in structure but lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
1,2-Cyclopropanedicarboxylic anhydride: Another bicyclic compound with distinct functional groups and applications. The uniqueness of this compound lies in its combination of the nitrophenyl group and the azabicyclo moiety, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
113111-28-7 |
|---|---|
Fórmula molecular |
C11H8N2O4 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione |
InChI |
InChI=1S/C11H8N2O4/c14-9-7-5-11(7,10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-4,7H,5H2,(H,12,14,15) |
Clave InChI |
PFMJBSJTYXLSEH-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1(C(=O)NC2=O)C3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


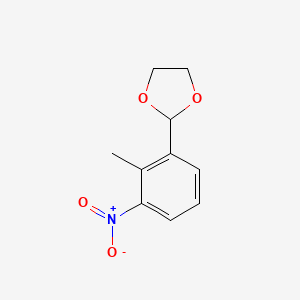
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)
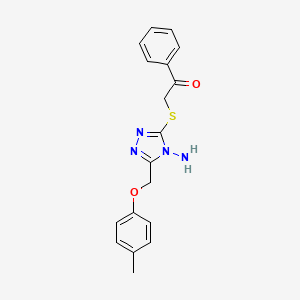
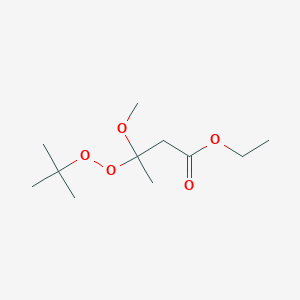
![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)
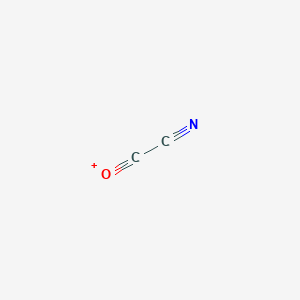
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-one, 5,6-dihydro-5-methyl-](/img/structure/B14289829.png)
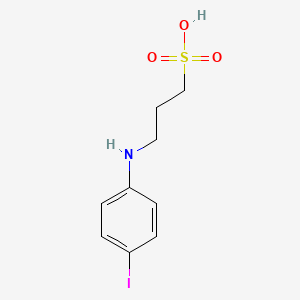
![S-[2-(Diethylamino)ethyl] 2-ethylbutanethioate](/img/structure/B14289838.png)
